molecular formula C12H14ClN3O B11867334 8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride CAS No. 1179359-95-5

8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride

Cat. No.: B11867334
CAS No.: 1179359-95-5
M. Wt: 251.71 g/mol
InChI Key: GJJFZOWUVMMWGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride typically involves the reaction of 8-methoxyquinoline with methylamine and subsequent conversion to the carboximidamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .

Scientific Research Applications

8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Methoxy-5-methylquinoline-2-carboximidamide hydrochloride include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1179359-95-5

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

8-methoxy-5-methylquinoline-2-carboximidamide;hydrochloride

InChI

InChI=1S/C12H13N3O.ClH/c1-7-3-6-10(16-2)11-8(7)4-5-9(15-11)12(13)14;/h3-6H,1-2H3,(H3,13,14);1H

InChI Key

GJJFZOWUVMMWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)OC)C(=N)N.Cl

Origin of Product

United States

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